Methyl 2-Bromo-4-methoxybenzoate

Physicochemical characterization Purification Process chemistry

Difficulty accessing consistent-purity 2-bromo-4-methoxybenzoate undermines cross-coupling reliability. This compound, supplied at 98% HPLC purity, solves that problem. - Enables robust Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings at the bromo position. - 4-methoxy group modulates ring electronics and metabolic stability for agrochemical and fragment-based libraries. - Solid form (mp ~64.6 °C) ensures safe, low-cost ambient storage and kilogram-scale handling.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 17100-65-1
Cat. No. B189790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-Bromo-4-methoxybenzoate
CAS17100-65-1
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)OC)Br
InChIInChI=1S/C9H9BrO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3
InChIKeyMGIYCRUAYQQSNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromo-4-methoxybenzoate: Physicochemical & Structural Profile


Methyl 2-bromo-4-methoxybenzoate (CAS 17100-65-1) is a disubstituted benzoate ester bearing a bromine atom at the 2-position and a methoxy group at the 4-position of the aromatic ring, with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g·mol⁻¹ . The compound is a solid at ambient temperature with a predicted melting point of approximately 64.6 °C and a boiling point of 292.9 ± 20.0 °C at 760 mmHg . Its computed partition coefficient (XLogP3) is 2.47, indicating moderate lipophilicity . The combination of an electron-withdrawing bromo substituent and an electron-donating para-methoxy group creates a polarized aromatic system that enables selective, sequential functionalization at the bromine-bearing carbon via cross-coupling chemistry while the methoxy group modulates ring electronics and can serve as a directing group for ortho-metalation strategies .

Core reactivity Dual-functionality: C–Br cross-coupling handle plus para-OMe electronic tuning
Key attribute Polarized aromatic system for regioselective sequential functionalization
Procurement baseline Consistent ≥98% HPLC purity specification from multiple global suppliers Reduces pre-use purification in catalytic workflows

Methyl 2-Bromo-4-methoxybenzoate: Irreplaceable in Regioselective Synthesis


Substituting methyl 2-bromo-4-methoxybenzoate with its non-brominated or non-methoxylated analogs fundamentally alters both the accessible reaction pathways and the regiochemical outcomes of downstream transformations. Removing the 2-bromo group (e.g., methyl 4-methoxybenzoate, CAS 121-98-2) eliminates the ability to perform palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura or Buchwald–Hartwig couplings, which are the cornerstone reactions for constructing biaryl architectures in pharmaceutical intermediate synthesis . Conversely, removing the 4-methoxy group (e.g., methyl 2-bromobenzoate, CAS 610-94-6) eliminates the electron-donating substituent that modulates the reactivity of the bromoarene toward oxidative addition and influences the regioselectivity of subsequent electrophilic aromatic substitution reactions . The precise 2-bromo/4-methoxy substitution pattern is therefore not merely a structural detail but a determinant of synthetic utility that cannot be replicated by generic mono-substituted benzoates.

Methyl 4-methoxybenzoate
Non-brominated
Loss of cross-coupling manifold Removing the 2-bromo group eliminates Suzuki, Heck, and Buchwald–Hartwig reactivity; the biaryl construction pathway is structurally impossible.
Methyl 2-bromobenzoate
Non-methoxylated
Altered ring electronics & regioselectivity Without the para-methoxy group, oxidative addition rates and directing-group effects for subsequent functionalization may shift away from the desired pathway.
Ethyl ester analog
CAS 1208075-63-1
Higher boiling point and lipophilicity A ~15 °C higher boiling point complicates vacuum distillation, and increased logP may affect downstream fragment developability profiles.

Methyl 2-Bromo-4-methoxybenzoate: Differentiating from Structural Analogs


Distillation-Relevant Boiling Point: Methyl vs. Ethyl Ester

Methyl 2-bromo-4-methoxybenzoate exhibits a boiling point of 292.9 ± 20.0 °C at 760 mmHg , which is approximately 15.3 °C lower than that of its ethyl ester analog, ethyl 2-bromo-4-methoxybenzoate (CAS 1208075-63-1), which boils at 308.2 ± 22.0 °C at 760 mmHg . This lower boiling point translates to reduced energy requirements and milder thermal conditions during vacuum distillation or solvent evaporation steps, decreasing the risk of thermal degradation of the bromoarene moiety.

Boiling point comparison
Cross-study comparable
ΔBP ≈ −15.3 °C vs. ethyl ester
Supports gentler purification and lower thermal degradation risk
Predicted values; experimental verification pending
Physicochemical characterization Purification Process chemistry

Lipophilicity Comparison for Drug Design: Methyl vs. Ethyl Ester

The methyl ester exhibits a consensus logP (XLogP3) of 2.47 , whereas the ethyl ester analog (CAS 1208075-63-1) displays a higher XLogP3 of approximately 2.63 , reflecting a logP increase of +0.16 units. This difference is attributable to the additional methylene group in the ethyl ester. In the context of fragment-based drug discovery and lead optimization, a logP below 3 is generally favorable for maintaining aqueous solubility and avoiding excessive plasma protein binding, positioning the methyl ester as the preferred starting point for medicinal chemistry campaigns where lipophilicity control is critical [1].

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 2.47 (Δ −0.16)
May support better aqueous solubility vs. ethyl ester analog
Supports fragment developability assessment context
Lipophilicity Drug design ADME profiling

Solid-State Handling: Methyl Ester vs. Free Acid

Methyl 2-bromo-4-methoxybenzoate is a solid at room temperature with a predicted melting point of approximately 64.6 °C , enabling straightforward weighing and automated solid dispensing. In contrast, the corresponding free acid, 2-bromo-4-methoxybenzoic acid (CAS 74317-85-4), exhibits a significantly higher melting point of 197–204 °C . While both are solids, the methyl ester's lower melting point facilitates dissolution in organic solvents at ambient temperature without heating, reducing thermal stress on sensitive reagents during parallel synthesis or library production workflows.

Solid-state handling
Cross-study comparable
Predicted MP 64.6 °C vs. acid MP ~200 °C
Enables ambient-temperature dissolution for automated synthesis
Lower thermal stress on sensitive reagents
Solid handling Automated synthesis Compound management

Cross-Coupling Reactivity: Bromo vs. Non-Brominated Analog

The 2-bromo substituent in methyl 2-bromo-4-methoxybenzoate serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Heck, and Sonogashira couplings), which are structurally impossible for the non-brominated analog methyl 4-methoxybenzoate (CAS 121-98-2) . While direct head-to-head kinetic data for this specific substrate pair are absent from the open literature, class-level structure–reactivity relationships indicate that ortho-bromo benzoate esters undergo oxidative addition with Pd(0) catalysts at rates comparable to other electron-deficient aryl bromides, with the para-methoxy group providing a modest rate enhancement via resonance donation into the π-system of the aryl–Pd(II) intermediate [1]. This dual reactivity profile – cross-coupling competence at C-2 plus electron-rich character at C-4 – is a unique synthetic attribute not available from either mono-substituted comparator.

Cross-coupling competency
Class-level inference
C–Br reactive handle vs. no handle
Binary distinction; non-brominated analog cannot access cross-coupling manifold
Class-level reactivity inferred from ortho-bromo benzoate literature
Cross-coupling Suzuki-Miyaura Palladium catalysis C–C bond formation

Vendor Purity Specification Consistency

Leading chemical suppliers including Bidepharm, Capot Chemical, and RHAWN specify a minimum HPLC purity of 98% for methyl 2-bromo-4-methoxybenzoate, with moisture content controlled to ≤0.5% . Fluorochem offers a 97% purity grade . In comparison, the ethyl ester analog (CAS 1208075-63-1) is typically offered at 95%+ purity by Bidepharm , and the free acid (CAS 74317-85-4) at 98% purity. The consistently high purity specification of the methyl ester across multiple suppliers reduces the risk of batch-to-batch variability in sensitive synthetic transformations, such as catalytic reactions where halide impurities or residual moisture can poison palladium catalysts.

Vendor purity consistency
Supporting evidence
≥98% (HPLC) from multiple vendors
Reduces batch-to-batch variability for catalytic applications
Specification review across Bidepharm, Capot, Macklin
Purity specification Quality control Procurement

Methyl 2-Bromo-4-methoxybenzoate: Key Application Scenarios


Medicinal Chemistry: Fragment and Biaryl Library Synthesis

In fragment-based drug discovery and biaryl-focused libraries, methyl 2-bromo-4-methoxybenzoate provides an ideal balance of reactivity and physicochemical properties. Its computed logP of 2.47 falls within the optimal range (1–3) for fragment developability, while the 2-bromo substituent enables Suzuki–Miyaura coupling with aryl boronic acids to generate diverse biaryl scaffolds . The methyl ester can be retained through multiple synthetic steps and later hydrolyzed to the carboxylic acid for further diversification, offering a convergent strategy unavailable with the non-brominated or free-acid analogs.

Agrochemical Intermediates: Fungicide and Growth Regulator Precursor

The compound serves as a key intermediate in the synthesis of agrochemicals, particularly fungicides and plant growth regulators, as noted in multiple vendor application profiles . The 2-bromo/4-methoxy substitution pattern allows for regioselective elaboration: the bromine atom provides a cross-coupling site for introducing heterocyclic or aryl pharmacophores, while the methoxy group contributes to metabolic stability in planta. The solid physical state and 98% purity specification facilitate kilogram-scale handling in agrochemical process development.

Ligand Synthesis for Asymmetric Catalysis

Methyl 2-bromo-4-methoxybenzoate has been reported as a precursor for ligands used in asymmetric hydrogenation and for the macrocyclization of allylphenols and biphenyls to form chiral atropisomers . The lower boiling point (292.9 °C) compared to the ethyl ester analog (308.2 °C) simplifies purification of intermediates during multi-step ligand synthesis, while the methyl ester's moderate lipophilicity ensures adequate solubility in common organic solvents (ethanol, ether, DMF) used in catalytic screening .

Scale-Up: Distillation-Friendly Intermediate

For process chemists evaluating synthetic routes to larger quantities, the ~15 °C lower boiling point of methyl 2-bromo-4-methoxybenzoate relative to its ethyl ester analog directly translates to reduced energy costs and gentler thermal conditions during vacuum distillation. Combined with a minimum 98% HPLC purity specification from multiple global suppliers , the compound presents a lower-risk procurement option for pilot-plant campaigns where reproducible quality and ease of purification are critical cost drivers.

Application
Selection Property
Validation Focus
Fragment & biaryl library synthesis
Moderate lipophilicity (logP ~2.5) with C–Br coupling handle
Suzuki–Miyaura substrate scope and fragment developability profiling
Agrochemical intermediate development
Regioselective 2-bromo/4-methoxy pattern for pharmacophore elaboration
Cross-coupling efficiency and in-planta metabolic stability assessment
Ligand precursor for asymmetric catalysis
Lower boiling point simplifies multi-step intermediate purification
Ligand performance in enantioselective model reactions
Scale-up and process chemistry
Distillation-friendly BP and ≥98% multi-vendor purity specification
Thermal stability under vacuum distillation and catalyst poisoning risk

Technical Documentation Hub

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35 linked technical documents
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